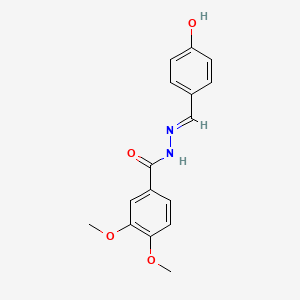

5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

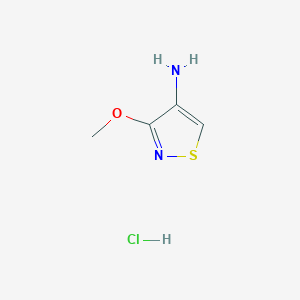

The compound appears to be a complex molecule that includes several heterocyclic components such as furan, oxadiazole, and isoxazole rings. These types of structures are often of interest in the development of pharmaceuticals and materials due to their unique chemical properties.

Synthesis Analysis

The synthesis of related furan and oxadiazole derivatives has been reported in the literature. For instance, derivatives of furazan (1,2,5-oxadiazole) can be obtained from the reaction of benzoylnitromethane with various dipolarophiles in the presence of DABCO, which suggests a possible synthetic route for the oxadiazole portion of the target molecule . Additionally, the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol has been achieved from furan-2-carboxylic acid hydrazide, indicating that furan derivatives can be functionalized to create oxadiazole rings .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like IR and 1H-NMR spectroscopy. These methods provide information about the functional groups present and the overall molecular architecture. For example, the synthesized compounds in the provided studies were confirmed by elemental analyses, IR, and 1H-NMR spectra, which would be applicable for confirming the structure of the compound as well .

Chemical Reactions Analysis

The reactivity of the compound would likely involve the functional groups present in the furan, oxadiazole, and isoxazole rings. The presence of these heterocycles suggests potential sites for nucleophilic attack, electrophilic substitution, and the formation of coordination complexes with metals. The thiol-thione tautomerism observed in related compounds like 5-furan-2yl[1,3,4]oxadiazole-2-thiol indicates that such tautomeric equilibria could also be relevant for the chemical behavior of the target molecule .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds exhibit characteristic properties that can be inferred. The solubility, melting points, and stability of these compounds can be influenced by the presence of the heterocyclic rings and substituents. The thiol-thione tautomerism can affect the acidity and nucleophilicity of the sulfur-containing compounds, which may also be relevant for the target molecule .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and antimicrobial properties of azole derivatives starting from furan-2-carbohydrazide. Compounds synthesized displayed activity against tested microorganisms, showcasing their potential in antimicrobial applications (Başoğlu et al., 2013).

Energetic Materials

Derivatives based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized for use as insensitive energetic materials. These compounds exhibited moderate thermal stabilities and insensitivity towards impact and friction, making them superior to TNT in certain measures (Yu et al., 2017).

Chelating Properties

Studies on transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules revealed their chelating properties. These chelates and their parent ligand exhibited antifungal activity against different fungal strains, highlighting their potential in developing new fungicides (Varde & Acharya, 2017).

Tautomeric Equilibrium

Research into tautomeric equilibrium of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives has provided insights into the structural dynamics of these compounds, which could inform their application in various chemical synthesis processes (Koparır et al., 2005).

Synthesis of Bioactive Compounds

The synthesis of potentially bioactive compounds from visnaginone has been explored, leading to the creation of derivatives with applications in medicinal chemistry and drug design (Abdel Hafez et al., 2001).

properties

IUPAC Name |

5-(furan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5/c1-24-12-6-4-11(5-7-12)9-16-20-21-18(26-16)19-17(23)13-10-15(27-22-13)14-3-2-8-25-14/h2-8,10H,9H2,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMNVUBFGVTLNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2548939.png)

![3-(4-Bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548946.png)